N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2-(phenylamino)thiazole-4-carboxamide
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Overview
Description
N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2-(phenylamino)thiazole-4-carboxamide: is a complex organic compound that features a unique combination of oxadiazole and thiazole rings. These heterocyclic structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2-(phenylamino)thiazole-4-carboxamide typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of an appropriate acylhydrazine with a nitrile.
Thiazole ring synthesis: This involves the reaction of a thioamide with a haloketone or halonitrile.
Coupling reactions: The oxadiazole and thiazole intermediates are then coupled using a suitable linker, often involving a nucleophilic substitution reaction.
Final amidation: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to enhance scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the oxadiazole or thiazole rings, potentially leading to ring-opening or hydrogenation.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the phenyl rings or the thiazole nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce partially or fully hydrogenated derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Medicine: Its potential therapeutic properties could be explored for the development of new drugs, particularly in the areas of anti-inflammatory, antimicrobial, and anticancer research.
Industry: The compound could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2-(phenylamino)thiazole-4-carboxamide is likely to involve interactions with specific molecular targets such as enzymes or receptors. The oxadiazole and thiazole rings can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions, which can modulate the activity of biological targets. The exact pathways involved would depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2-(phenylamino)thiazole-4-carboxamide: can be compared with other compounds featuring oxadiazole or thiazole rings, such as:
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties. The presence of both oxadiazole and thiazole rings in a single molecule allows for a diverse range of interactions and reactivity, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
2-anilino-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O2S/c25-18(15-12-27-19(22-15)21-14-9-5-2-6-10-14)20-11-16-23-17(24-26-16)13-7-3-1-4-8-13/h1-10,12H,11H2,(H,20,25)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HULNDBFKUIJYJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)C3=CSC(=N3)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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